4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine is a complex heterocyclic compound that features a thiadiazole ring, a thienopyrimidine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Thienopyrimidine: The thienopyrimidine moiety is often prepared by the condensation of thiophene-2-carboxaldehyde with guanidine derivatives, followed by cyclization.
Coupling Reaction: The final step involves coupling the thiadiazole and thienopyrimidine intermediates with piperidine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced forms with amine or imine groups.
Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and has demonstrated cytotoxic effects against cancer cell lines.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The thiadiazole and thienopyrimidine moieties can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in bacteria, fungi, and cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine
- 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}morpholine
Uniqueness
Compared to similar compounds, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine exhibits unique biological activities due to the specific arrangement of its functional groups. The presence of the piperidine ring enhances its ability to interact with biological targets, making it more effective in its applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S2/c1-2-12-18-19-14(22-12)10-3-6-20(7-4-10)13-11-5-8-21-15(11)17-9-16-13/h5,8-10H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBNRQOOZDVXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.